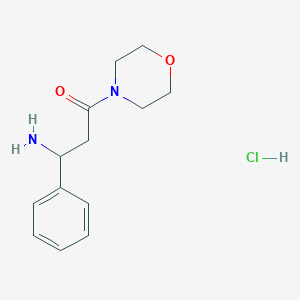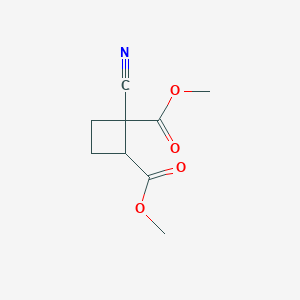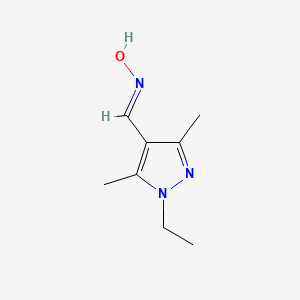
3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride
説明
3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride is a chemical compound with the molecular formula C13H19ClN2O2. It is a powder in physical form .
Synthesis Analysis
The synthesis of compounds similar to 3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride has been reported in the literature . A strategy was proposed for the synthesis of 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-imidamides, as well as previously unknown 2-thiocarbamoylacetimidamides . Their reactions with arylsulfonyl azides were studied .Molecular Structure Analysis
The molecular structure of 3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride can be represented by the InChI code: 1S/C13H18N2O2.ClH/c14-10-12(11-4-2-1-3-5-11)13(16)15-6-8-17-9-7-15;/h1-5,12H,6-10,14H2;1H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride have not been found, the compound may participate in reactions similar to those of other morpholinyl compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 270.76 g/mol. It is a powder in physical form . The compound’s storage temperature is room temperature .科学的研究の応用
Antitumor Activity
Researchers have synthesized derivatives of 3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride, demonstrating potential antitumor properties. These derivatives were prepared via nucleophilic addition reactions and tested for their antitumor activity. The structural modifications aim to identify compounds with enhanced biological activity, targeting various cancer cell lines (Isakhanyan et al., 2016).
Antibacterial Activity
Another significant application involves the synthesis of tertiary aminoalkanols hydrochlorides, derived from 3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride, to evaluate their antibacterial efficacy. These compounds have shown promising results against a spectrum of bacterial strains, highlighting their potential as novel antibacterial agents (Isakhanyan et al., 2014).
Synthesis of Neurokinin-1 Receptor Antagonists
The compound has been utilized in the synthesis of neurokinin-1 receptor antagonists, which are significant for their roles in managing depression and emesis. This application demonstrates the compound's utility in creating clinically relevant therapeutic agents with high solubility and efficacy in both oral and intravenous administrations (Harrison et al., 2001).
Development of Morpholine Derivatives
Research into converting 1,2-amino alcohols into morpholines using sulfinamides as temporary protecting groups showcases another application. This method has been applied in the formal synthesis of antidepressants, indicating the compound's relevance in synthesizing complex morpholine-based structures efficiently and with high yields (Fritz et al., 2011).
Synthesis of Peptidomimetics
The compound's derivatives have been applied in the synthesis of peptidomimetics, offering a pathway to create Fmoc-protected morpholine-3-carboxylic acid. This synthesis route enables the incorporation of morpholine derivatives into peptidomimetic chemistry, facilitating the development of novel therapeutic peptides (Sladojevich et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
3-amino-1-morpholin-4-yl-3-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-12(11-4-2-1-3-5-11)10-13(16)15-6-8-17-9-7-15;/h1-5,12H,6-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRCLAHLWAMXFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(morpholin-4-yl)-3-phenylpropan-1-one hydrochloride | |
CAS RN |
1423028-16-3 | |
| Record name | 1-Propanone, 3-amino-1-(4-morpholinyl)-3-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







amino}-8-methylquinoline-3-carbonitrile](/img/structure/B1652222.png)


![Benzenesulfonic acid, 3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B1652231.png)


![N-[3-(2,2-dimethylpropyl)-1H-pyrazol-5-yl]-1-oxo-1,2-dihydroisoquinoline-3-carboxamide](/img/structure/B1652235.png)
![5-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B1652236.png)
![2-Oxa-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B1652238.png)
